(R)-1-(2-Bromo-5-methylphenyl)ethanamine
CAS No.:
Cat. No.: VC18152955
Molecular Formula: C9H12BrN
Molecular Weight: 214.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12BrN |
|---|---|
| Molecular Weight | 214.10 g/mol |
| IUPAC Name | (1R)-1-(2-bromo-5-methylphenyl)ethanamine |
| Standard InChI | InChI=1S/C9H12BrN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
| Standard InChI Key | IZQJCORRPIODPA-SSDOTTSWSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)Br)[C@@H](C)N |
| Canonical SMILES | CC1=CC(=C(C=C1)Br)C(C)N |
Introduction
Chemical Identity and Structural Features
(R)-1-(2-Bromo-5-methylphenyl)ethanamine (C₉H₁₂BrN) has a molecular weight of 214.10 g/mol . Its IUPAC name is (1R)-1-(2-bromo-5-methylphenyl)ethanamine, and it belongs to the class of substituted phenethylamines. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂BrN | |
| CAS Number | 897552-33-9 | |
| SMILES | CC@HN | |
| InChIKey | IZQJCORRPIODPA-UHFFFAOYSA-N | |
| Chirality | (R)-configuration |
The compound’s stereochemistry is critical for its interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (R)-1-(2-Bromo-5-methylphenyl)ethanamine typically involves two stages: bromination of a precursor followed by amination.
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Bromination:
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Reductive Amination:
Industrial-Scale Production
Modern techniques like continuous flow reactors enhance yield (up to 85%) and purity (>98%) by optimizing reaction parameters (temperature, pressure). Post-synthesis purification involves column chromatography or recrystallization .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 295.0 ± 30.0 °C (estimated) | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Solubility | Low in water; soluble in DMSO | |
| Stability | Sensitive to light and oxygen |
The compound’s low water solubility necessitates formulation with organic solvents for biological assays .
Biological Activity and Mechanism
Neurotransmitter Interactions
Structural similarities to dopamine and adrenaline suggest potential interactions with dopamine receptors (D1/D2) and adrenergic receptors (α/β) . In vitro studies on analogous bromophenols demonstrate inhibition of acetylcholinesterase (AChE) and carbonic anhydrase (CA), with Ki values ranging from 1.63 to 24.86 nM .
Enzyme Inhibition
(R)-1-(2-Bromo-5-methylphenyl)ethanamine may inhibit monoamine oxidase (MAO) and tyrosine hydroxylase, critical enzymes in neurotransmitter synthesis . Comparative studies show that bromine substitution enhances binding affinity to enzymatic active sites .
Applications in Research
Pharmaceutical Development
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Neurological Disorders: Potential use in Parkinson’s and Alzheimer’s disease due to AChE/MAO inhibition .
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Anticancer Agents: Bromophenol derivatives exhibit cytotoxicity against cancer cell lines (IC₅₀ = 10–30 μM) .
Chemical Intermediate
The compound serves as a chiral building block in synthesizing antidepressants and antipsychotics .
| Parameter | Recommendation | Source |
|---|---|---|
| Handling | Use PPE; avoid inhalation | |
| Storage | -20°C, inert atmosphere | |
| Toxicity | Limited data; assume hazardous |
The compound is labeled "For research use only" due to uncharacterized toxicity .
Future Directions
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Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism using radiolabeled analogs .
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Structure-Activity Relationships (SAR): Modify substituents to optimize efficacy and reduce off-target effects .
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Green Chemistry: Develop solvent-free synthesis routes to minimize environmental impact .
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